Ethyl 4-oxohexanoate
Overview
Description
Ethyl 4-oxohexanoate is an organic compound with the molecular formula C8H14O3This compound is a colorless liquid with a fruity odor and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and proteins within the body .
Mode of Action
Ethyl 4-oxohexanoate, being a ketone, can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways within the body .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to cause various changes at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
Ethyl 4-oxohexanoate plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as alcohol dehydrogenase (ADH) and glucose dehydrogenase (GDH), which are involved in the reduction of ketones to alcohols . These interactions are essential for the conversion of this compound to its corresponding alcohol, ethyl 4-hydroxyhexanoate. The nature of these interactions involves the transfer of hydride ions from NADH or NADPH to the carbonyl group of this compound, resulting in its reduction.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key enzymes involved in metabolic pathways. For instance, it can alter the expression of genes related to lipid metabolism, leading to changes in cellular lipid levels . Additionally, this compound can impact cellular metabolism by serving as a substrate for energy production, thereby influencing overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes such as ADH and GDH, facilitating the reduction of its carbonyl group to an alcohol . This binding interaction is crucial for the catalytic activity of these enzymes. Furthermore, this compound can act as an inhibitor or activator of certain enzymes, depending on the concentration and cellular context. These interactions can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can undergo degradation when exposed to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include alterations in cell proliferation, differentiation, and apoptosis, which are dependent on the duration of exposure and concentration of the compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve energy production . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations. These findings highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the reduction of ketones to alcohols. It interacts with enzymes such as ADH and GDH, which catalyze the conversion of this compound to ethyl 4-hydroxyhexanoate . This metabolic pathway is essential for the utilization of this compound as an energy source. Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound to target sites, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as concentration gradients, cellular uptake mechanisms, and binding affinities to specific proteins.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are critical for its activity and function. The compound can be directed to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide this compound to its specific sites of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxohexanoate can be synthesized through several methods. One common method involves the reaction of diethyl maleate with propionaldehyde in the presence of benzoyl peroxide and UV irradiation. The reaction mixture is refluxed for 30 hours, and the product is then distilled to obtain this compound .
Another method involves the reaction of ethyl acetoacetate with 1-bromohexane in the presence of sodium ethoxide. The reaction mixture is heated under reflux, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the reaction of ethyl acetoacetate with hexanoic acid in the presence of a catalyst. The reaction mixture is heated to a specific temperature, and the product is separated and purified using distillation and other techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxohexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Hexanoic acid
Reduction: 4-hydroxyhexanoate
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-oxohexanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 4-oxohexanoate can be compared with other similar compounds such as:
4-oxohexanoic acid: This compound is similar in structure but lacks the ethyl ester group.
Ethyl 4-acetyl-5-oxohexanoate: This compound has an additional acetyl group and is used in the synthesis of curcumin analogs and other pharmaceutical compounds.
Ethyl acetate: Although structurally different, ethyl acetate is another ester commonly used in organic synthesis and industrial applications.
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications.
Properties
IUPAC Name |
ethyl 4-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-7(9)5-6-8(10)11-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKGUECTOZFPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483443 | |
Record name | ethyl 4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3249-33-0 | |
Record name | ethyl 4-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30483443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Ethyl 4-oxohexanoate from aldehydes using this specific method?
A1: The research article describes a synthetic route to obtain γ-ketoesters like this compound from aldehydes. [] This method, utilizing diethyl acylsuccinates as intermediates, offers a potential pathway to access this class of compounds. While the abstract doesn't delve into specific advantages over alternative methods, it highlights the use of readily available starting materials (aldehydes) and common laboratory techniques (esterification, hydrolysis, decarboxylation). Further research would be needed to fully compare this method's efficiency, yield, and overall utility compared to other synthetic approaches.
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